molecular formula C13H18FN3O B5265860 N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea

N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea

Cat. No.: B5265860
M. Wt: 251.30 g/mol
InChI Key: MSVDTGOLKZNXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as FP-MUP, is a chemical compound widely used in scientific research. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous cannabinoids and other bioactive lipids. FP-MUP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the endocannabinoid system and other lipid signaling pathways.

Mechanism of Action

N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea works by binding to the active site of FAAH, preventing it from breaking down endogenous cannabinoids and other bioactive lipids. This leads to increased levels of these compounds, which can activate cannabinoid receptors and other signaling pathways. The exact mechanism of action of this compound is still being investigated, but it is thought to involve covalent modification of the active site of FAAH.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior. It has been shown to increase levels of endogenous cannabinoids and other bioactive lipids, which can activate cannabinoid receptors and other signaling pathways. This can lead to decreased pain perception, reduced inflammation, and altered mood and behavior.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has several advantages as a research tool, including its high potency and selectivity for FAAH, its ability to increase levels of endogenous cannabinoids and other bioactive lipids, and its well-characterized mechanism of action. However, there are also some limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for covalent modification of other proteins.

Future Directions

There are several future directions for research involving N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One area of interest is the development of more potent and selective FAAH inhibitors, which could have greater therapeutic potential. Another area of interest is the investigation of the downstream effects of increased levels of endogenous cannabinoids and other bioactive lipids, including their effects on inflammation, pain perception, and mood and behavior. Finally, there is interest in exploring the potential of this compound and other FAAH inhibitors as therapeutic agents for a variety of conditions, including chronic pain, inflammation, and mood disorders.

Synthesis Methods

N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-fluoroaniline with 1-methyl-4-piperidone to form N-(2-fluorophenyl)-1-methyl-4-piperidinone. This intermediate is then reacted with urea in the presence of a base to form this compound. The final product can be purified by recrystallization or chromatography.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea is primarily used as a research tool to investigate the endocannabinoid system and other lipid signaling pathways. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to increased levels of endogenous cannabinoids and other bioactive lipids. This can have a variety of downstream effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-17-8-6-10(7-9-17)15-13(18)16-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVDTGOLKZNXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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